N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Molecular Formula: C₁₅H₁₅N₇
Molecular Weight: 293.33 g/mol
IUPAC Name: N-[2-(1H-Indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Key Features:
- Core structure: [1,2,3]Triazolo[4,5-d]pyrimidine fused heterocycle with a 3-methyl substituent.
- Unique substituent: 2-(1H-Indol-1-yl)ethyl group linked to the 7-amino position.
- Physicochemical properties: LogP = 2.02, LogSw (water solubility) = -1.79, polar surface area = 60.47 Ų, and one hydrogen bond donor .
Properties
IUPAC Name |
N-(2-indol-1-ylethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7/c1-21-15-13(19-20-21)14(17-10-18-15)16-7-9-22-8-6-11-4-2-3-5-12(11)22/h2-6,8,10H,7,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCCCKXEZGCRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCCN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could affect multiple biochemical pathways
Pharmacokinetics
The synthesis of this compound is known to be rapid, operationally straightforward, and generally high yielding
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have a variety of molecular and cellular effects
Action Environment
It is known that the synthesis of this compound is rapid and operationally straightforward, suggesting that it could potentially be stable under a variety of environmental conditions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are largely determined by its indole nucleus. Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents
Cellular Effects
Given the broad spectrum of biological activities exhibited by indole derivatives, it can be hypothesized that this compound may influence cell function in a variety of ways This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, also known as G856-5883, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C15H15N7
- IUPAC Name : this compound
- SMILES : Cn1nnc2c1ncnc2NCCn(cc1)c2c1cccc2
The compound features a complex structure that includes an indole moiety and a triazolo-pyrimidine framework, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have demonstrated the potential of triazolo-pyrimidine derivatives in anticancer applications. Specifically, compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines.
- Mechanism of Action :
-
Cell Line Studies :
- In vitro studies on related triazolo-pyrimidine compounds have shown significant antiproliferative effects. For example, one study reported IC50 values for similar compounds against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines ranging from 0.24 μM to 13.1 μM .
Anti-inflammatory Activity
The anti-inflammatory properties of triazolo derivatives have also been explored. Compounds exhibiting structural similarities to G856-5883 have demonstrated the ability to reduce the expression of inflammatory markers such as COX-2 and iNOS in cellular models .
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| G856-5883 | MGC-803 | TBD | ERK pathway inhibition |
| H12 | MGC-803 | 9.47 | Apoptosis induction |
| H12 | HCT-116 | 9.58 | Cell cycle arrest |
| H12 | MCF-7 | 13.1 | ERK pathway suppression |
Case Studies
Several studies have focused on the synthesis and evaluation of triazolo-pyrimidine derivatives:
- Study on Indole Derivatives :
- Anti-inflammatory Evaluation :
Comparison with Similar Compounds
Structural Analogues in the [1,2,3]Triazolo[4,5-d]Pyrimidine Family
Key Observations :
- Position 7 Amine Side Chain : The 2-(indol-1-yl)ethyl group provides a unique π-π stacking capability versus pyridinylmethyl () or cyclopropylamine (), which may influence receptor selectivity.
- Position 5 Modifications : Thioether (e.g., 5-SPr in ) or chloro () substituents affect electronic properties and metabolic stability. The target compound lacks these groups, possibly reducing toxicity risks.
Triazolo[1,5-a]Pyrimidine Analogues (Different Ring Fusion)
Key Differences :
- Ring Fusion : [1,2,3]Triazolo[4,5-d]pyrimidine (target) vs. [1,2,4]Triazolo[1,5-a]pyrimidine (). The former’s fused triazole-pyrimidine system may confer greater rigidity and target specificity.
- Biological Targets: Vipadenant’s furan and aminophenyl groups target adenosine receptors, whereas the target compound’s indole moiety is more suited for PPIs or chemokine receptors .
Physicochemical and Pharmacokinetic Comparison
Implications :
- The target compound’s lower molecular weight and logP enhance bioavailability compared to bulkier analogues (e.g., 3-benzyl derivatives).
- Reduced polar surface area may improve blood-brain barrier penetration relative to vipadenant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
